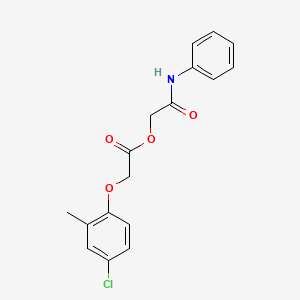
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as MPBC, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to act as a dopamine D2 receptor antagonist, a serotonin 5-HT2A receptor antagonist, and a glutamate NMDA receptor antagonist.
Biochemical and Physiological Effects:
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, the modulation of inflammation, and the inhibition of apoptosis. In animal studies, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and selectivity for its target receptors. This allows for precise and reproducible results in studies investigating the effects of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide on specific neurotransmitter systems. However, one limitation of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, including the investigation of its potential therapeutic applications in other fields of medicine, such as cardiology and gastroenterology. Additionally, further research is needed to fully understand the mechanism of action of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide and to identify potential side effects and drug interactions. Finally, the development of more stable and long-acting formulations of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide may improve its clinical utility.
Méthodes De Synthèse
The synthesis of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1-(2-methylbenzoyl)piperidine-4-carboxylic acid with N-(3-pyridinylmethyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In psychiatry, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been investigated as a potential treatment for depression, anxiety, and addiction. In oncology, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its anti-tumor properties.
Propriétés
IUPAC Name |
1-[1-(2-methylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-19-5-2-3-7-23(19)25(31)29-15-10-22(11-16-29)28-13-8-21(9-14-28)24(30)27-18-20-6-4-12-26-17-20/h2-7,12,17,21-22H,8-11,13-16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJECBPQLRIXAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)

![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
